Vitamin A-d5 Acetate
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Overview
Description
Vitamin A-d5 Acetate is a deuterated form of Vitamin A acetate, where five hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled internal standard in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin A-d5 Acetate involves the deuteration of Vitamin A acetate. One common method includes the use of deuterated reagents in the esterification process. For instance, Vitamin A can be reacted with deuterated acetic anhydride in the presence of a catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to separate any isomers or impurities .
Chemical Reactions Analysis
Types of Reactions
Vitamin A-d5 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated retinoic acid.
Reduction: Reduction reactions can convert it back to deuterated retinol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions include deuterated retinoic acid, deuterated retinol, and various substituted derivatives of this compound .
Scientific Research Applications
Vitamin A-d5 Acetate is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vitamin A and its metabolites.
Biology: Helps in studying the metabolic pathways of Vitamin A in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin A.
Industry: Employed in the quality control of Vitamin A supplements and fortified foods .
Mechanism of Action
Vitamin A-d5 Acetate exerts its effects through its conversion to active forms such as deuterated retinoic acid. Retinoic acid binds to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vitamin A Acetate: The non-deuterated form, commonly used in supplements.
Retinol: The alcohol form of Vitamin A, essential for vision and cellular functions.
Retinoic Acid: The oxidized form, involved in gene regulation and cellular differentiation
Uniqueness
Vitamin A-d5 Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of Vitamin A and its metabolites is crucial .
Biological Activity
Vitamin A-d5 acetate, a stable derivative of vitamin A, plays a crucial role in various biological processes. Its biological activity is primarily attributed to its conversion into active metabolites, including retinol and retinoic acid. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.
Metabolism of this compound
This compound undergoes metabolic conversion in the body to yield active forms of vitamin A. The primary metabolic pathway involves the hydrolysis of retinyl acetate to retinol, followed by oxidation to retinal and retinoic acid. These metabolites are essential for numerous physiological functions, including vision, immune response, and cellular differentiation.
Key Metabolic Steps:
- Hydrolysis : Retinyl acetate is converted to retinol by enzymes such as pancreatic lipase.
- Oxidation : Retinol is oxidized to retinal and subsequently to all-trans-retinoic acid (atRA) or 13-cis-retinoic acid (13-cisRA) through the action of alcohol dehydrogenases and retinaldehyde dehydrogenases.
Biological Functions
This compound exhibits several biological activities:
- Vision : Retinal, derived from vitamin A, is a crucial component of rhodopsin, a pigment in photoreceptor cells that enables vision in low-light conditions.
- Immune Function : Vitamin A plays a vital role in maintaining the integrity of epithelial tissues and modulating immune responses.
- Cellular Differentiation : Retinoic acid influences gene expression related to cell growth and differentiation, impacting processes such as embryonic development and skin health.
Case Studies and Research Findings
Recent studies have highlighted the significance of vitamin A metabolism in various contexts:
- Gut Microbiome Interaction : Research demonstrates that gut bacteria can metabolize dietary vitamin A into active retinoids. For example, Lactobacillus intestinalis has been shown to restore retinoic acid levels in vancomycin-treated mice, indicating a symbiotic relationship between gut microbiota and vitamin A metabolism .
- Therapeutic Applications : this compound has been investigated for its potential in treating skin disorders. Topical formulations containing retinoids have shown efficacy in reducing acne and photoaging by promoting cell turnover and reducing inflammation .
- Cancer Research : Studies have explored the antiproliferative effects of retinoids derived from this compound on cancer cell lines. For instance, 1α-hydroxyvitamin D5 has demonstrated lower calcemic properties while retaining similar biological activity to calcitriol, making it a candidate for cancer prevention strategies .
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i3D3,11D2 |
InChI Key |
QGNJRVVDBSJHIZ-XWXKJAMKSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
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